molecular formula C6H10F3NO B1424266 2-(Trifluoromethyl)piperidin-4-ol CAS No. 1245644-81-8

2-(Trifluoromethyl)piperidin-4-ol

Cat. No.: B1424266
CAS No.: 1245644-81-8
M. Wt: 169.14 g/mol
InChI Key: MNFGDTYUQGCQBE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)piperidin-4-ol plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with monoamine transporters, affecting their function . The nature of these interactions often involves binding to the active site of the enzyme or transporter, leading to inhibition or modulation of activity. This compound’s trifluoromethyl group can enhance its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects are mediated through its interactions with specific proteins and enzymes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of neurotransmitter activity . At high doses, it can cause toxic or adverse effects, including disruption of cellular function and metabolic processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity. Understanding these dosage effects is essential for evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and affecting metabolic flux This compound can also alter metabolite levels, leading to changes in cellular metabolism The trifluoromethyl group plays a key role in these interactions, enhancing the compound’s ability to modulate metabolic pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its chemical properties, such as solubility and stability. Understanding these transport and distribution mechanisms is crucial for evaluating its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the cyclization of appropriate precursors under specific conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Industrial Production Methods

In industrial settings, the production of this compound often involves multistep processes that ensure high yield and purity. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of starting materials into the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl and hydroxyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce various alcohols or amines.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGDTYUQGCQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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